![molecular formula C22H18O2 B3329153 (1S)-3,3'-Dimethyl-[1,1'-binaphthalene]-2,2'-diol CAS No. 55515-99-6](/img/structure/B3329153.png)

(1S)-3,3'-Dimethyl-[1,1'-binaphthalene]-2,2'-diol

Übersicht

Beschreibung

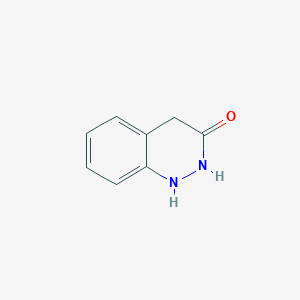

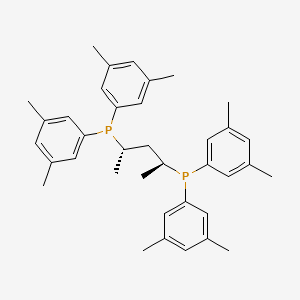

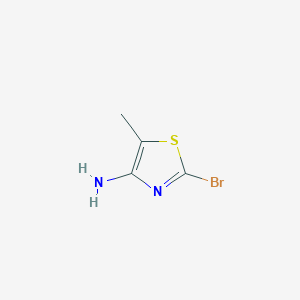

“(1S)-3,3’-Dimethyl-[1,1’-binaphthalene]-2,2’-diol” is a specific form of a binaphthalene compound . Binaphthalene compounds are generally characterized by two naphthalene rings connected at the 1 and 1’ positions .

Synthesis Analysis

While specific synthesis information for “(1S)-3,3’-Dimethyl-[1,1’-binaphthalene]-2,2’-diol” was not found, binaphthalene compounds can be synthesized and functionalized in various ways . For example, gold nanoparticles have been synthesized and functionalized using binaphthalene-2,2′-diamine .Molecular Structure Analysis

The molecular structure of binaphthalene compounds generally consists of two naphthalene rings connected at the 1 and 1’ positions . The specific structure of “(1S)-3,3’-Dimethyl-[1,1’-binaphthalene]-2,2’-diol” would include additional methyl and hydroxyl groups at the 3,3’ and 2,2’ positions, respectively.Physical And Chemical Properties Analysis

Physical and chemical properties of a compound include characteristics such as density, color, hardness, melting and boiling points, and electrical conductivity . Specific physical and chemical properties for “(1S)-3,3’-Dimethyl-[1,1’-binaphthalene]-2,2’-diol” were not found in the search results.Wissenschaftliche Forschungsanwendungen

(1S)-3,3'-Dimethyl-[1,1'-binaphthalene]-2,2'-diol has been used in a variety of scientific and industrial applications. It has been used in the synthesis of chiral compounds for pharmaceuticals, agrochemicals, and materials science. This compound has also been used in asymmetric catalysis, as a chiral ligand for asymmetric catalysis, and as a chiral selector for chromatographic separations. This compound has also been used in the synthesis of chiral polymers, chiral drugs, and chiral catalysts.

Wirkmechanismus

(1S)-3,3'-Dimethyl-[1,1'-binaphthalene]-2,2'-diol is a chiral building block used in the synthesis of chiral compounds. It is a chiral ligand that can form a coordination complex with a metal ion. This coordination complex can then be used as a catalyst in a variety of reactions, such as aldol condensations, Diels-Alder reactions, and enantioselective additions. This compound can also be used as a chiral selector in chromatographic separations.

Biochemical and Physiological Effects

Due to its wide range of applications, this compound has been studied for its biochemical and physiological effects. Studies have shown that this compound has antioxidant activity and can inhibit the growth of certain cancer cell lines. It has also been shown to have anti-inflammatory and anti-bacterial properties. This compound has been studied for its potential use in the treatment of various diseases, such as diabetes, cardiovascular disease, and Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

(1S)-3,3'-Dimethyl-[1,1'-binaphthalene]-2,2'-diol is a versatile chiral building block that can be used in a variety of laboratory experiments. It is relatively inexpensive and can be easily synthesized in the laboratory. This compound is also stable and can be stored for long periods of time. However, this compound is not water-soluble and must be dissolved in organic solvents before use. Additionally, this compound is not very reactive and requires the use of catalysts for many reactions.

Zukünftige Richtungen

There are a number of potential future directions for the use of (1S)-3,3'-Dimethyl-[1,1'-binaphthalene]-2,2'-diol. This compound can be used in the synthesis of a variety of chiral compounds, such as pharmaceuticals, agrochemicals, and materials science. It can also be used in asymmetric catalysis, as a chiral ligand for asymmetric catalysis, and as a chiral selector for chromatographic separations. Additionally, this compound can be used in the synthesis of chiral polymers, chiral drugs, and chiral catalysts. Finally, this compound can be studied for its potential use in the treatment of various diseases, such as diabetes, cardiovascular disease, and Alzheimer's disease.

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(2-hydroxy-3-methylnaphthalen-1-yl)-3-methylnaphthalen-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O2/c1-13-11-15-7-3-5-9-17(15)19(21(13)23)20-18-10-6-4-8-16(18)12-14(2)22(20)24/h3-12,23-24H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUCXKDDVZDDQIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2C(=C1O)C3=C(C(=CC4=CC=CC=C43)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70970786 | |

| Record name | 3,3'-Dimethyl[1,1'-binaphthalene]-2,2'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70970786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55442-34-7 | |

| Record name | 3,3'-Dimethyl[1,1'-binaphthalene]-2,2'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70970786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[3-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B3329119.png)

![Ethyl 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate](/img/structure/B3329152.png)

![Pyrrolo[2,1-b]quinazolin-9(1H)-one, 6-chloro-2,3-dihydro-](/img/structure/B3329185.png)